molecular formula C10H10ClN3O2 B6201329 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2694734-60-4

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6201329
CAS No.: 2694734-60-4
M. Wt: 239.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride (3-AP-PCA-HCl) is an organic compound used in scientific research. It is a versatile reagent used in a variety of experiments, including but not limited to synthesis, chromatography, and enzymology. 3-AP-PCA-HCl is a white, crystalline solid that is soluble in water and alcohols. This compound has numerous applications in the laboratory due to its unique properties, and it has been used in a variety of scientific research studies.

Scientific Research Applications

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is used in a variety of scientific research applications, including but not limited to synthesis, chromatography, and enzymology. In synthesis, this compound is used as a reagent in organic synthesis reactions, such as the reaction of 4-aminophenol and ethyl chloroformate to produce this compound. In chromatography, this compound is used as an adsorbent in thin-layer chromatography to separate and identify compounds. It is also used in enzymology as an inhibitor of enzymes, such as tyrosinase, which is involved in the production of melanin.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, and this compound has been shown to inhibit its activity. Additionally, this compound has been shown to interfere with the activity of other enzymes, such as chymotrypsin and trypsin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. Additionally, this compound has been shown to interfere with the activity of other enzymes, such as chymotrypsin and trypsin. It is also believed that the compound may have an effect on the metabolism of proteins, carbohydrates, and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride in lab experiments include its ability to inhibit the activity of enzymes, such as tyrosinase, and its versatility as a reagent in organic synthesis reactions. Additionally, this compound is a white, crystalline solid that is soluble in both water and alcohols, making it easy to use in a variety of experiments.
The limitations of using this compound in lab experiments include its potential toxicity and the potential for adverse reactions. Additionally, the mechanism of action of this compound is not fully understood, and it is possible that the compound could have unforeseen effects on biochemical and physiological processes.

Future Directions

Due to its unique properties, 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride has numerous potential applications in scientific research. There are a variety of future directions that could be explored, including:
1. Further research into the mechanism of action of this compound, including its effects on biochemical and physiological processes.
2. The development of new methods for synthesizing this compound.
3. The exploration of new applications for this compound, such as its use as a chromatography adsorbent or as an inhibitor of enzymes.
4. The development of new methods for purifying and isolating this compound.
5. The exploration of new uses for this compound, such as its use as a potential therapeutic agent.
6. Further research into the potential toxicity of this compound and the potential for adverse reactions.
7. The exploration of new methods for quantifying this compound in biological samples.
8. The exploration of new methods for stabilizing this compound for long-term storage.

Synthesis Methods

3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminophenol and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, and the final product is a white crystalline solid. The reaction is as follows:
4-Aminophenol + Ethyl chloroformate + NaOH → this compound + HCl

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves the reaction of 4-aminobenzoyl hydrazide with ethyl acetoacetate to form 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid. The resulting acid is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-aminobenzoyl hydrazide", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobenzoyl hydrazide is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid.", "Step 2: The resulting acid is then dissolved in a suitable solvent such as water or ethanol and reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then isolated by filtration or precipitation and dried to obtain the final product, 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride." ] }

2694734-60-4

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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